

Preclinical Insights into DA-1686: Dosage and Administration Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DA 1686

Cat. No.: B1669726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical dosage and administration of DA-1686, a derivative of procainamide with anti-arrhythmic properties. The information is compiled from early-stage toxicological and pharmacokinetic studies. Due to the age of the source material, some specific details from the original full-text publications may be unavailable in publicly accessible records.

Summary of Quantitative Preclinical Data

The following tables summarize the key quantitative data gathered from preclinical toxicology and pharmacokinetic studies of DA-1686 in various animal models.

Table 1: Acute Toxicity of DA-1686

Animal Model	Administration Route	LD ₅₀ (mg/kg)
Mouse	Oral	Data not available in snippets
Intravenous	Data not available in snippets	
Rat	Oral	Data not available in snippets
Intravenous	Data not available in snippets	

Table 2: Subacute Toxicity Study Design of DA-1686

Animal Model	Administration Route	Dosage Levels	Duration	Key Parameters Monitored
Rat	Oral	Specific dosages not available	90 days	Body weight, food consumption, hematology, blood chemistry, urinalysis, organ weights, histopathology
Dog	Oral	Specific dosages not available	90 days	Body weight, food consumption, hematology, blood chemistry, urinalysis, organ weights, histopathology

Table 3: Teratogenicity Study Design of DA-1686

Animal Model	Administration Route	Dosage Levels	Gestation Period of Dosing
Rat	Oral	Specific dosages not available	Specific days not available
Rabbit	Oral	Specific dosages not available	Specific days not available

Table 4: Pharmacokinetic Profile of DA-1686 in Rats (Oral Administration)

Parameter	Value
Peak Plasma Concentration (C_{max})	Data not available in snippets
Time to Peak Plasma Concentration (T_{max})	Data not available in snippets
Elimination Half-life ($t_{1/2}$)	Data not available in snippets
Primary Excretion Routes	Urine and Feces
Biliary Excretion	Observed

Experimental Protocols

The following are generalized experimental protocols based on the available information from the cited preclinical studies.

Acute Toxicity Protocol

- Objective: To determine the median lethal dose (LD_{50}) of DA-1686.
- Animal Models: Mice and Rats.
- Administration Routes: Oral and Intravenous.
- Methodology:
 - Animals are divided into groups, with each group receiving a different single dose of DA-1686.
 - For oral administration, the compound is likely administered via gavage.
 - For intravenous administration, the compound is administered via a suitable vein (e.g., tail vein in rodents).
 - Animals are observed for a specified period (typically 7-14 days) for signs of toxicity and mortality.
 - The LD_{50} is calculated using a recognized statistical method.

Subacute Toxicity Protocol (90-Day Study)

- Objective: To evaluate the potential toxicity of DA-1686 after repeated administration.
- Animal Models: Rats and Dogs.
- Administration Route: Oral.
- Methodology:
 - Animals are administered DA-1686 daily for 90 consecutive days.
 - Multiple dose groups (low, mid, high) and a control group (vehicle only) are used.
 - Regular observations are made for clinical signs of toxicity.
 - Body weight and food consumption are monitored throughout the study.
 - Blood and urine samples are collected at specified intervals for hematological and biochemical analysis.
 - At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.

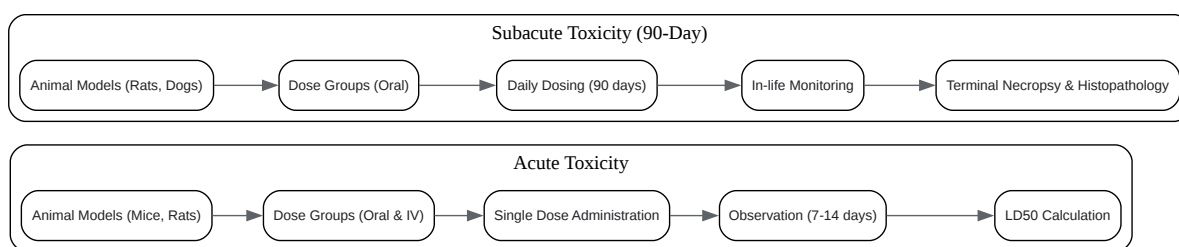
Pharmacokinetics and Metabolism Protocol in Rats

- Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of DA-1686.
- Animal Model: Rats.
- Administration Route: Oral.
- Methodology:
 - A single oral dose of DA-1686 is administered to the rats.
 - Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile.

- Urine and feces are collected over a specified period to quantify the excretion of the parent compound and its metabolites.
- For biliary excretion studies, bile duct cannulation is performed to collect bile.
- Analytical methods (e.g., chromatography, mass spectrometry) are used to identify and quantify DA-1686 and its metabolites in biological samples.

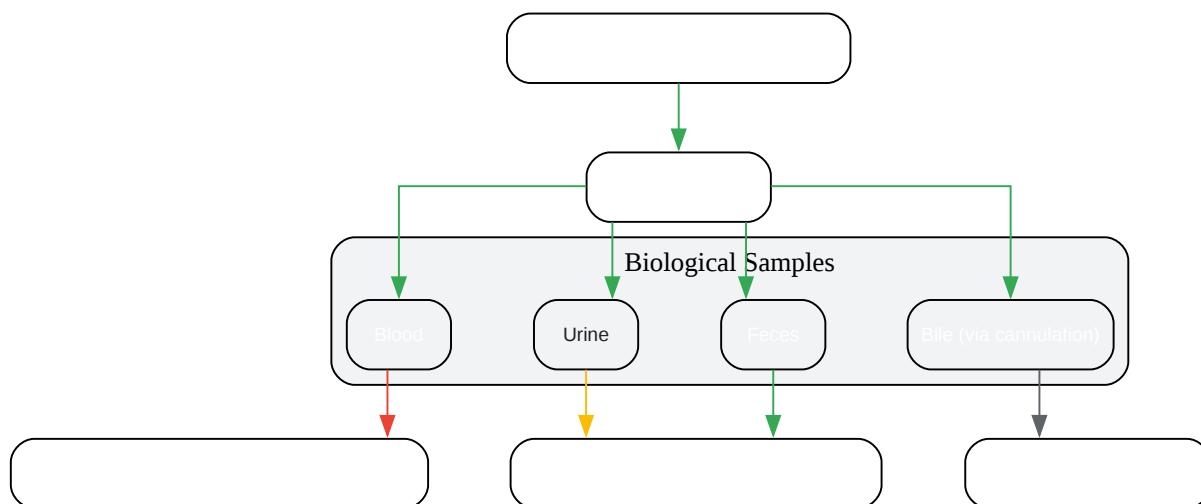
Visualizations

The following diagrams illustrate the experimental workflows described in the preclinical studies.



[Click to download full resolution via product page](#)

Toxicity Study Workflow for DA-1686



[Click to download full resolution via product page](#)

ADME Study Workflow for DA-1686 in Rats

- To cite this document: BenchChem. [Preclinical Insights into DA-1686: Dosage and Administration Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669726#dosage-and-administration-of-da-1686-in-preclinical-studies\]](https://www.benchchem.com/product/b1669726#dosage-and-administration-of-da-1686-in-preclinical-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com